molecular formula C29H29N3O3 B2807586 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide CAS No. 921579-39-7

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2807586
CAS No.: 921579-39-7
M. Wt: 467.569
InChI Key: ILHSLBBFYRGHQJ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair, particularly the repair of single-strand breaks. Its primary research value lies in its potential to induce synthetic lethality in cancer cells with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. This compound exhibits a strong PARP1 DNA trapping effect, a cytotoxic mechanism where the inhibited PARP enzyme is stabilized on damaged DNA, leading to the formation of replication-associated double-strand breaks that are lethal to the defective cancer cells. Preclinical studies highlight its significant antitumor efficacy, including in models of breast and ovarian cancer, and notably, its ability to cross the blood-brain barrier, making it a candidate for investigating the treatment of central nervous system malignancies and brain metastases. Research into this compound is focused on exploring its utility as a monotherapy and in combination with other chemotherapeutic agents or radiotherapy to enhance cancer cell death. [Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00901]

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c1-2-35-25-15-13-24(14-16-25)27-17-18-29(34)32(31-27)20-19-30-28(33)21-26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-18,26H,2,19-21H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHSLBBFYRGHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where an ethoxy group is added to a phenyl ring.

    Attachment of the Diphenylpropanamide Moiety: The final step involves the coupling of the pyridazinone derivative with a diphenylpropanamide precursor using amide bond formation reactions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The ethoxyphenyl and diphenylpropanamide groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyridazinone compounds.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Pyridazinone-Antipyrine Hybrids ():
  • Key Differences: Substituents on Pyridazinone: The target compound has a 4-ethoxyphenyl group at position 3, whereas analogs like 6i (4-benzylpiperidin-1-yl), 6j (phenyl), and 6k (4-methylphenyl) feature varied substituents . Linker and Tail: The ethyl linker in the target compound contrasts with the propyl or acetamide linkers in analogs (e.g., 6e, 6f) . The 3,3-diphenylpropanamide tail is unique compared to antipyrine or benzothiazole moieties in other derivatives .
Target Compound vs. Benzothiazole Derivatives ():
  • N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide shares the diphenylpropanamide group but replaces the pyridazinone-ethyl segment with a benzothiazole ring. This structural variation likely alters target selectivity, as benzothiazoles are associated with kinase inhibition or antimicrobial activity .

Pharmacological Activity

  • Pyridazinone Derivatives: Analogs such as S3 () and 6i–6k () were synthesized for monoamine oxidase (MAO) inhibition, analgesic, and anti-inflammatory applications. For example, S3 demonstrated moderate MAO-B inhibition (IC₅₀ = 1.2 µM) due to its bromobenzylidene substituent .

Molecular and Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent (Position 3) Key Functional Groups Reported Activity
Target Compound ~529.6 (estimated) 4-Ethoxyphenyl Pyridazinone, Diphenylpropanamide Not yet reported (structural analog data inferred)
6i (Antipyrine hybrid) 548.2174 4-Benzylpiperidin-1-yl Pyridazinone, Antipyrine Prepared for anti-inflammatory screening
S3 (MAO inhibitor) ~480.3 (estimated) 4-Bromobenzylidene Hydrazide, Benzylpiperidine MAO-B inhibition (IC₅₀ = 1.2 µM)
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide ~408.4 None (benzothiazole core) Benzothiazole, Diphenylpropanamide Kinase inhibition (hypothesized)

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization via nucleophilic substitution or coupling reactions. Key steps include:

  • Pyridazinone Formation : Cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol or THF .
  • Ethyl Group Functionalization : Amidation or alkylation reactions using coupling agents like EDCI/HOBt in DMF or dichloromethane .
  • Optimization : Control reaction temperature (60–80°C for amidation), use anhydrous solvents, and monitor progress via TLC or HPLC. Catalysts such as palladium (for cross-coupling) or acid/base catalysts (for cyclization) improve yields .

Advanced: How can computational modeling predict reactivity and stability under varying pH and temperature conditions?

Answer:
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can:

  • Predict Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • Stability Profiling : Simulate degradation pathways under acidic/basic conditions (pH 2–12) and thermal stress (25–100°C) using software like Gaussian or ORCA. Compare results with experimental stability data from HPLC .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and confirm absence of impurities (e.g., residual solvents) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .
  • X-ray Crystallography : Resolve bond angles and dihedral angles for stereochemical confirmation .

Advanced: How to resolve contradictions in biological activity data across in vitro assays?

Answer:

  • Orthogonal Assays : Use complementary methods (e.g., enzymatic inhibition + cell viability assays) to cross-validate results .
  • Dose-Response Analysis : Establish EC50/IC50 curves in triplicate to rule out assay-specific artifacts .
  • Target Engagement Studies : Employ SPR or ITC to directly measure binding affinity to the purported target (e.g., COX-2 or kinases) .

Basic: What initial biological screening approaches are recommended?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or acetylcholinesterase inhibition .

Advanced: How to systematically evaluate interactions with cytochrome P450 enzymes for metabolic stability?

Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS .
  • CYP Isozyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Molecular Docking : Predict binding modes to CYP active sites using AutoDock Vina .

Basic: What are key considerations for stability studies under storage conditions?

Answer:

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Photostability : Use ICH Q1B guidelines with UV/visible light exposure .
  • Solution Stability : Assess in buffers (pH 1–13) at 25°C for 24–72 hours .

Advanced: What mechanistic insights can radical scavenging assays provide compared to standard antioxidants?

Answer:

  • ESR Spectroscopy : Detect and quantify radical adducts (e.g., DPPH• or ABTS•+) to measure scavenging efficiency .
  • Kinetic Analysis : Compare rate constants (k) with ascorbic acid or Trolox to assess potency .
  • Structure-Activity Relationships : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) on activity .

Basic: How to select solvent systems for recrystallization to ensure high purity?

Answer:

  • Solvent Screening : Test solubility in polar (ethanol, acetone) and nonpolar (hexane, toluene) solvents.
  • Mixed Solvents : Use ethanol/water or DCM/hexane gradients to optimize crystal growth .
  • Purity Check : Monitor via melting point analysis and HPLC (>95% purity) .

Advanced: What experimental designs elucidate binding modes to serum albumin proteins?

Answer:

  • Fluorescence Quenching : Measure Stern-Volmer constants to assess binding affinity and stoichiometry .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics : Simulate binding over 100 ns trajectories to identify key residues (e.g., Trp-214 in HSA) .

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